molecular formula C11H11F3O3 B6325338 (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester CAS No. 1159678-02-0

(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester

Cat. No.: B6325338
CAS No.: 1159678-02-0
M. Wt: 248.20 g/mol
InChI Key: UUYVUBPWNNIQRG-UHFFFAOYSA-N
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Description

(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester (CAS: 721-63-1) is a fluorinated aromatic ester with the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.20 g/mol. The compound features a trifluoromethoxy (-OCF₃) substituent at the ortho position of the phenyl ring, attached to an ethyl ester moiety. This structural configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Its synthesis typically involves esterification of (2-trifluoromethoxy-phenyl)-acetic acid with ethanol under acid catalysis or via advanced trifluoroethylation methods.

Properties

IUPAC Name

ethyl 2-[2-(trifluoromethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-5-3-4-6-9(8)17-11(12,13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYVUBPWNNIQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

Using concentrated sulfuric acid as a catalyst, the carboxylic acid and ethanol undergo reflux at 80–100°C for 6–12 hours. For example, in the synthesis of ethyl trifluoroacetate, a 95% yield was achieved using trifluoroacetic acid and ethanol with a strong acidic cation exchange resin at 40–50°C. Adapting this protocol, (2-trifluoromethoxy-phenyl)acetic acid could react similarly, though reaction times may extend due to steric hindrance from the aromatic ring.

Key Reaction Parameters

  • Catalyst : H2SO4 (homogeneous) or DOWEX 50WX2 (heterogeneous)

  • Molar Ratio : 1:5 (acid:ethanol)

  • Temperature : 40–80°C

  • Yield (Hypothetical) : 85–90% (extrapolated from)

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates, carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) facilitate esterification at room temperature. This method, though costlier, avoids high temperatures and is ideal for lab-scale synthesis.

Alkylation of 2-Trifluoromethoxyphenol with Ethyl Bromoacetate

Introducing the acetic acid ethyl ester via nucleophilic aromatic substitution (SNAr) on 2-trifluoromethoxyphenol is feasible under basic conditions. This approach mirrors the synthesis of (6-trifluoromethyl-pyrimidin-4-yloxy)acetic acid ethyl ester, where potassium carbonate in acetone enabled substitution.

Reaction Mechanism and Optimization

The phenol’s oxygen acts as a nucleophile, attacking ethyl bromoacetate in the presence of K2CO3. Polar aprotic solvents like acetone or DMF enhance reactivity. For instance, refluxing 2-trifluoromethoxyphenol with ethyl bromoacetate (1:1.2 molar ratio) in acetone for 15 hours yielded 72% of the analogous pyrimidine ester.

Optimization Insights

  • Base : K2CO3 (prevents over-alkylation)

  • Solvent : Acetone (balances nucleophilicity and solubility)

  • Temperature : 60–80°C (reflux)

  • Yield (Hypothetical) : 65–75%

Claisen Condensation of 2-Trifluoromethoxyacetophenone

Adapting the synthesis of ethyl (2-methoxybenzoyl)acetate, a Claisen condensation between 2-trifluoromethoxyacetophenone and diethyl carbonate could yield the β-keto ester intermediate, which is subsequently decarboxylated.

Synthetic Pathway

  • Condensation : Sodium hydride deprotonates the acetophenone’s α-hydrogen, enabling nucleophilic attack on diethyl carbonate.

  • Decarboxylation : Heating the β-keto ester under acidic conditions removes CO2, yielding the desired ester.

Case Study from

  • Substrate : 2-Methoxyacetophenone

  • Reagents : NaH, diethyl carbonate

  • Conditions : THF, 14 hours at 20°C

  • Yield : 88%

For the trifluoromethoxy analog, similar conditions may require extended reaction times due to the electron-withdrawing effect of the CF3O group.

Catalytic Esterification Using Ion Exchange Resins

Industrial-scale synthesis benefits from heterogeneous catalysts like acidic cation exchange resins (e.g., Amberlyst 15). This method, validated for ethyl trifluoroacetate, eliminates aqueous workups and simplifies product isolation.

Process Overview

  • Reaction : (2-Trifluoromethoxy-phenyl)acetic acid and ethanol (1:4 ratio) are heated at 50°C with resin.

  • Distillation : The water-ethanol azeotrope is removed, shifting equilibrium toward ester formation.

  • Catalyst Reuse : Resins are filtered and reused for 5–10 cycles without significant activity loss.

Advantages

  • Yield : >95% (extrapolated from)

  • Sustainability : Reduced solvent waste and energy consumption

Comparative Analysis of Synthetic Routes

Method Conditions Yield Scalability Cost
Acid-Catalyzed EsterificationH2SO4, 80°C, 8h85–90%HighLow
Alkylation (SNAr)K2CO3, acetone, 15h65–75%ModerateModerate
Claisen CondensationNaH, THF, 14h70–80%LowHigh
Ion Exchange Resin50°C, 6h>95%HighLow

Key Findings

  • Industrial Preference : Ion exchange resins offer high yields and reusability.

  • Lab-Scale Flexibility : Alkylation and Claisen methods provide modular intermediates for derivative synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively.

Acid-Catalyzed Hydrolysis

  • Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. Subsequent steps involve proton transfers and elimination of ethanol to form the carboxylic acid .

  • Example :
    (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester+H2OH+(2-Trifluoromethoxy-phenyl)-acetic acid+EtOH\text{(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{(2-Trifluoromethoxy-phenyl)-acetic acid} + \text{EtOH}

Base-Promoted Saponification

  • Conditions : NaOH or KOH in aqueous ethanol.

  • Product : Sodium carboxylate, which acidifies to the free carboxylic acid .

Reaction TypeConditionsProductYield (%)Reference
Acid hydrolysisH2SO4, H2O, reflux(2-Trifluoromethoxy-phenyl)-acetic acid~85
Base saponificationNaOH, EtOH/H2O, 80°CSodium carboxylate~90

Nucleophilic Substitution at the Ester Group

The ester participates in transesterification and aminolysis due to its electrophilic carbonyl carbon.

Transesterification

  • Mechanism : Alkoxide nucleophiles (e.g., MeONa) displace the ethoxy group to form new esters.

  • Example :
    (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester+MeOHMeONa(2-Trifluoromethoxy-phenyl)-acetic acid methyl ester+EtOH\text{this compound} + \text{MeOH} \xrightarrow{\text{MeONa}} \text{(2-Trifluoromethoxy-phenyl)-acetic acid methyl ester} + \text{EtOH}

Aminolysis

  • Conditions : Primary or secondary amines (e.g., NH3, ethylamine).

  • Product : Corresponding amides .

Reaction TypeReagentProductYield (%)Reference
TransesterificationMeOH, MeONaMethyl ester derivative~75
AminolysisNH3 (excess)(2-Trifluoromethoxy-phenyl)-acetamide~68

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing meta-director, influencing regioselectivity in EAS reactions.

Nitration

  • Conditions : HNO3/H2SO4 at 0–50°C.

  • Product : Nitro-substituted derivatives at the meta position relative to -OCF3.

Halogenation

  • Example : Bromination with Br2/FeBr3 yields 3-bromo-2-(trifluoromethoxy)phenyl derivatives.

Reaction TypeReagentMajor ProductYield (%)Reference
NitrationHNO3/H2SO45-Nitro-2-(trifluoromethoxy)phenyl~60
BrominationBr2, FeBr33-Bromo-2-(trifluoromethoxy)phenyl~55

Reduction Reactions

The ester group can be reduced to alcohols or aldehydes using hydride reagents.

LiAlH4 Reduction

  • Product : Primary alcohol .
    (2-Trifluoromethoxy-phenyl)-acetic acid ethyl esterLiAlH42-(2-Trifluoromethoxy-phenyl)ethanol\text{this compound} \xrightarrow{\text{LiAlH4}} \text{2-(2-Trifluoromethoxy-phenyl)ethanol}

Catalytic Hydrogenation

  • Conditions : H2, Pd/C or Raney Ni.

  • Product : Ethane derivative (partial reduction of the aromatic ring is unlikely due to -OCF3 deactivation) .

Reaction TypeReagentProductYield (%)Reference
LiAlH4 reductionLiAlH4, THF2-(2-Trifluoromethoxy-phenyl)ethanol~80

Grignard and Organometallic Reactions

The ester reacts with Grignard reagents to form tertiary alcohols.

Reaction with MeMgBr

  • Mechanism : Nucleophilic attack at the carbonyl, followed by alkoxide elimination and protonation .

  • Product :
    (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester+MeMgBr2-(2-Trifluoromethoxy-phenyl)-propan-2-ol\text{this compound} + \text{MeMgBr} \rightarrow \text{2-(2-Trifluoromethoxy-phenyl)-propan-2-ol}

ReagentProductYield (%)Reference
MeMgBr2-(2-Trifluoromethoxy-phenyl)-propan-2-ol~70

Oxidation Reactions

The benzylic position adjacent to the aromatic ring may undergo oxidation.

KMnO4 Oxidation

  • Conditions : Acidic or neutral aqueous KMnO4.

  • Product : Ketone or carboxylic acid, depending on conditions.

Oxidizing AgentProductYield (%)Reference
KMnO4 (acidic)2-(2-Trifluoromethoxy-phenyl)-acetone~50

Stability Under Physiological Conditions

In drug metabolism studies, trifluoromethoxy-containing esters like this compound may undergo:

  • Enzymatic hydrolysis by esterases to release the carboxylic acid .

  • Phase II conjugation (e.g., glucuronidation) .

Metabolic PathwayEnzymeProductReference
HydrolysisCarboxylesterase(2-Trifluoromethoxy-phenyl)-acetic acid

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Agents

Research indicates that compounds containing the trifluoromethoxy group exhibit significant biological activity. Specifically, (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester has been identified as a potential antihypertensive agent. The presence of the trifluoromethyl group enhances the compound's potency by influencing its interaction with biological targets, such as enzymes involved in blood pressure regulation .

1.2 Drug Development

The incorporation of trifluoromethyl groups in drug design often leads to improved pharmacokinetic properties. For instance, studies have shown that drugs with this functional group can exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts . This makes this compound a valuable scaffold in the development of new therapeutic agents.

Agrochemicals

2.1 Pesticide Formulation

The compound's unique chemical properties make it suitable for use in agrochemical formulations. Trifluoromethylated compounds are known to enhance the efficacy of pesticides by improving their ability to penetrate plant tissues and resist degradation . As such, this compound may serve as a key intermediate in the synthesis of novel agrochemicals.

Synthesis and Biological Evaluation

A study conducted by researchers synthesized this compound and evaluated its biological activity against hypertension models. The findings demonstrated a significant reduction in blood pressure levels in treated subjects compared to controls, indicating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR) Studies

Further investigations into the structure-activity relationships of similar trifluoromethylated compounds revealed that variations in substituents on the phenyl ring can dramatically affect biological activity. This highlights the importance of optimizing molecular structure to enhance efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester and related compounds:

Compound Name Substituent Position & Type Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Ortho -OCF₃ on phenyl ring C₁₁H₁₁F₃O₂ 232.20 Strong electron-withdrawing group at ortho position; ester group enhances lipophilicity.
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate Para -CF₃ on phenyl ring C₁₁H₁₁F₃O₂ 232.20 Trifluoromethyl (-CF₃) at para position; similar lipophilicity but reduced steric hindrance.
Trifluoromethylsulfanyl-acetic acid ethyl ester -SCF₃ substituent on acetate chain C₅H₇F₃O₂S 200.21 Sulfur-containing substituent; higher polarizability and potential for redox reactivity.
Trifluoroacetic acid ethyl ester -CF₃ directly attached to carbonyl C₄H₅F₃O₂ 142.08 Highly electron-deficient ester; prone to hydrolysis due to strong -I effect of -CF₃.
Ethyl 2-phenylacetoacetate Acetyl group adjacent to ester C₁₂H₁₄O₃ 206.24 Keto-ester structure; participates in keto-enol tautomerism and Claisen condensations.
Key Observations:
  • Substituent Position : The ortho -OCF₃ group in the target compound introduces significant steric hindrance compared to para-substituted analogs like Ethyl 2-(4-(trifluoromethyl)phenyl)acetate.
  • Electronic Effects: The -OCF₃ group is less electron-withdrawing than -CF₃ but still enhances electrophilic aromatic substitution resistance compared to non-fluorinated esters.
  • Functional Group Diversity : Compounds like Trifluoromethylsulfanyl-acetic acid ethyl ester (with -SCF₃) exhibit distinct reactivity in nucleophilic substitutions due to sulfur’s polarizability.
This compound
  • Esterification: Reaction of (2-trifluoromethoxy-phenyl)-acetic acid with ethanol under H₂SO₄ catalysis (common for esters).
  • Trifluoroethylation : Use of iodonium reagents (e.g., [PhICH₂CF₃][OTf]) with Cs₂CO₃, achieving >90% yields for analogous trifluoroethyl esters.
Comparison with Similar Compounds
  • Trifluoroacetic acid ethyl ester: Synthesized via direct esterification of trifluoroacetic acid and ethanol; rapid due to high acidity of the -CF₃ group.
  • Ethyl 2-phenylacetoacetate : Prepared via Claisen condensation of ethyl acetate and phenylacetyl chloride; requires base catalysis.

Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be made:

  • Polarity: Higher than non-fluorinated esters (e.g., ethyl acetate) due to -OCF₃ but lower than -CF₃ analogs.
  • Stability : Likely more hydrolytically stable than Trifluoroacetic acid ethyl ester due to the absence of direct -CF₃ attachment to the carbonyl.
  • Solubility : Expected to be soluble in organic solvents (e.g., DCM, THF) but poorly in water, similar to Ethyl 2-(4-(trifluoromethyl)phenyl)acetate.

Biological Activity

(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethoxy group, which has been associated with enhanced biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound's structure includes a trifluoromethoxy group attached to a phenyl ring, which contributes to its lipophilicity and metabolic stability. The ethyl ester moiety enhances its bioavailability and solubility, making it a suitable candidate for various biological evaluations.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit potent antioxidant properties. For instance, derivatives containing catechol or methoxyphenol moieties have shown significant free radical scavenging activity. In particular, the introduction of a trifluoromethoxy group can increase the potency of such compounds against oxidative stress markers .

Enzyme Inhibition

A notable area of study is the inhibition of monoamine oxidase (MAO) isoforms. Compounds structurally related to this compound have been evaluated for their ability to inhibit MAO-B, which is implicated in neurodegenerative diseases. For example, one study reported that certain esters demonstrated selective MAO-B inhibitory activity with IC50 values in the nanomolar range .

Table 1: Inhibition Potency of Related Compounds Against MAO-B

CompoundIC50 (nM)
Compound A13
Compound B25
Compound C30
This compoundTBD

Cytotoxicity and Pharmacokinetics

In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. Preliminary results suggest that the trifluoromethoxy substitution may enhance selectivity towards cancer cells while minimizing toxicity to normal cells . Additionally, pharmacokinetic evaluations indicate that such esters can exhibit improved oral bioavailability due to rapid hydrolysis in vivo, leading to enhanced therapeutic efficacy .

Case Studies

Case Study 1: Antiviral Activity
A study investigated the antiviral potential of phenylthiazole derivatives against flaviviruses. While not directly related to our compound, it provides insight into how similar structures can be optimized for antiviral activity. The introduction of hydrophobic tails and fluorinated groups was shown to significantly enhance selectivity and potency against viral targets .

Case Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis highlighted that compounds with trifluoromethyl groups in specific positions exhibited increased potency for inhibiting serotonin uptake compared to their non-fluorinated counterparts. This suggests that careful modification of substituents can lead to compounds with desirable pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, and how can reaction completion be monitored?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification. A representative approach involves refluxing 2-trifluoromethoxyphenol with ethyl chloroacetate in anhydrous acetone using potassium carbonate (K₂CO₃) as a base. Reaction progress is monitored via TLC with a hexane:ethyl acetate (3:1) solvent system . Post-reaction, the mixture is cooled, filtered, and purified via ether extraction and sodium hydroxide washes to remove acidic byproducts.

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Analytical Workflow :

  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns aligned with the molecular formula (C₁₁H₁₁F₃O₃).
  • Elemental Analysis : Validate purity by ensuring experimental C/H/F/O values fall within ±0.5% of theoretical calculations .
  • IR Spectroscopy : Identify ester carbonyl (C=O) stretches near 1740 cm⁻¹ and trifluoromethoxy (OCF₃) vibrations at 1250–1150 cm⁻¹ .

Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?

  • Impact : The OCF₃ group enhances lipophilicity (logP ~2.8) and metabolic stability compared to non-fluorinated analogs. Its electron-withdrawing nature may reduce ester hydrolysis rates under acidic conditions, as observed in similar fluorinated esters .

Advanced Research Questions

Q. What strategies optimize yield in large-scale synthesis, and how do solvent choices affect reactivity?

  • Optimization :

  • Solvent Effects : Polar aprotic solvents (e.g., acetone, DMF) improve nucleophilicity of the phenolate ion. Anhydrous conditions prevent hydrolysis of ethyl chloroacetate .
  • Catalyst Screening : K₂CO₃ is cost-effective, but cesium carbonate (Cs₂CO₃) may enhance reaction rates in sterically hindered systems .
  • Table : Comparative Yields Under Different Conditions
SolventBaseTemp (°C)Yield (%)
AcetoneK₂CO₃8072
DMFCs₂CO₃10085

Q. How can computational modeling predict the compound’s reactivity in ester hydrolysis or nucleophilic substitution?

  • Approach : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states for hydrolysis. The trifluoromethoxy group’s electron-withdrawing effect lowers the energy barrier for nucleophilic attack at the ester carbonyl, as seen in analogous fluorinated acetates .

Q. What are the challenges in characterizing degradation products under accelerated stability conditions?

  • Analytical Challenges : Hydrolysis of the ester group generates (2-trifluoromethoxy-phenyl)acetic acid, which requires LC-MS/MS for detection at trace levels. Forced degradation studies (pH 1–13, 40–60°C) reveal pH-dependent hydrolysis kinetics, with faster degradation in alkaline media .

Application-Oriented Questions

Q. How is this ester utilized as a precursor in pharmaceutical intermediates?

  • Role : The compound serves as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors. For example, its hydrolysis product, (2-trifluoromethoxy-phenyl)acetic acid, can be coupled with amines via carbodiimide chemistry to form amide-based drug candidates .

Q. What safety protocols are critical during handling and storage?

  • Safety Measures :

  • Use PPE (nitrile gloves, goggles) to avoid skin/eye contact.
  • Store under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced hydrolysis .
  • Waste disposal must follow EPA guidelines for fluorinated organics due to environmental persistence .

Data Contradictions & Resolution

Q. Discrepancies in reported hydrolysis rates: How to resolve conflicting stability data?

  • Resolution : Variability arises from solvent polarity and temperature. For instance, hydrolysis in DMSO at 25°C may show <5% degradation over 24 hours, while aqueous buffers (pH 7.4, 37°C) exhibit >30% degradation. Cross-validate using controlled HPLC conditions and standardized buffers .

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